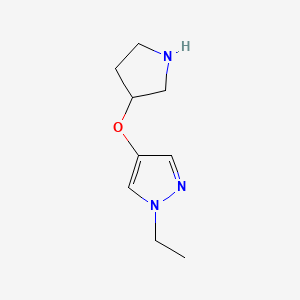
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) is a complex carbohydrate derivative known for its significant role in various biological and chemical processes. This compound is a type of amino sugar, specifically a trideoxy sugar, which means it lacks three hydroxyl groups that are typically present in hexopyranoses. Its unique structure allows it to participate in critical molecular pathways, making it valuable in scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves several steps, starting from simpler carbohydrate precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting carbohydrate are protected using suitable protecting groups to prevent unwanted reactions.
Deoxygenation: Specific hydroxyl groups are selectively removed through deoxygenation reactions, often using reagents like tributyltin hydride and AIBN (azobisisobutyronitrile).
Amination: Introduction of the dimethylamino group is achieved through nucleophilic substitution reactions, typically using dimethylamine.
Deprotection: The protecting groups are removed to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ automated processes and advanced purification techniques.
Analyse Des Réactions Chimiques
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Common reagents and conditions used in these reactions include mild to moderate temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound plays a role in studying carbohydrate-protein interactions and glycosylation processes.
Medicine: It is a key component in the development of antibiotics, particularly macrolides, which are effective against various bacterial infections.
Industry: Its derivatives are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves its interaction with specific molecular targets and pathways. In the context of antibiotics, it binds to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its bactericidal effects. This interaction disrupts the translation process, leading to the death of bacterial cells .
Comparaison Avec Des Composés Similaires
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) can be compared with other similar compounds such as:
Desosamine: Another trideoxy sugar found in macrolide antibiotics, but with different stereochemistry.
Rhamnose: A naturally occurring deoxy sugar with a similar structure but lacking the dimethylamino group.
Fucose: Another deoxy sugar with different functional groups and biological roles
The uniqueness of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Propriétés
IUPAC Name |
4-(dimethylamino)-6-methyloxane-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYWWAGVGBSJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

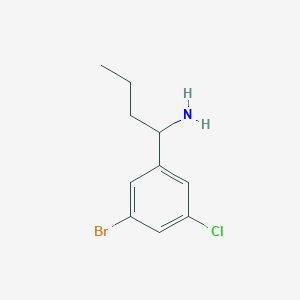
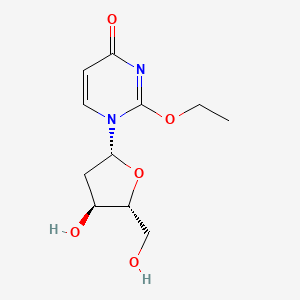
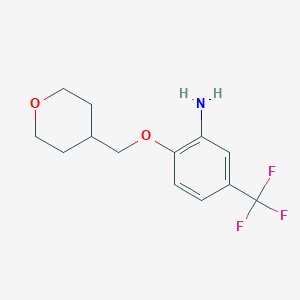
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
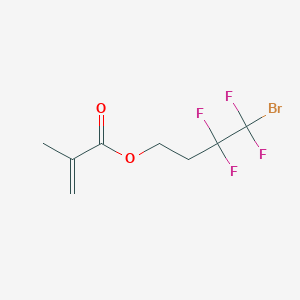


![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)

